2-Bromo-6-methoxybenzenesulfonyl chloride
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Overview
Description
2-Bromo-6-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C7H6BrClO3S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with bromine and methoxy groups at the 2 and 6 positions, respectively. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-6-methoxybenzenesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 2-bromo-6-methoxybenzenesulfonic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the bromine and methoxy substituents can influence the reactivity of the benzene ring in such reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are often used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from the reactions of this compound include sulfonamides, sulfonate esters, and sulfonothioates, depending on the nucleophile used in the substitution reactions .
Scientific Research Applications
2-Bromo-6-methoxybenzenesulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-bromo-6-methoxybenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The bromine and methoxy substituents can influence the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxybenzenesulfonyl chloride: Similar structure but with different substitution pattern on the benzene ring.
2-Bromobenzenesulfonyl chloride: Lacks the methoxy group, which can affect its reactivity and applications.
Uniqueness
2-Bromo-6-methoxybenzenesulfonyl chloride is unique due to the presence of both bromine and methoxy groups on the benzene ring. These substituents can influence the compound’s reactivity, making it suitable for specific chemical reactions and applications that other similar compounds may not be able to achieve .
Properties
CAS No. |
1261674-69-4 |
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Molecular Formula |
C7H6BrClO3S |
Molecular Weight |
285.54 g/mol |
IUPAC Name |
2-bromo-6-methoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C7H6BrClO3S/c1-12-6-4-2-3-5(8)7(6)13(9,10)11/h2-4H,1H3 |
InChI Key |
SVJDLWOYMXELNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
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